N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide
Beschreibung
This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 2-position with a methyl group and at the 3-position with a urea moiety (carbonylamino) connected to a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. The structure combines steric bulk (cyclopropane), hydrogen-bonding capacity (urea), and lipophilic character (chlorophenyl), making it a candidate for enzyme inhibition or receptor modulation, particularly in coagulation pathways (e.g., Factor X inhibition, as suggested in ) .
Eigenschaften
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-15(21-17(23)12-5-6-12)3-2-4-16(11)22-18(24)20-14-9-7-13(19)8-10-14/h2-4,7-10,12H,5-6H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASLWHLXBRRUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide
- Key Differences :
- Substituents: Incorporates a biphenyl system with 3-fluoro and 2'-methylsulfonyl groups.
- Functional Groups: Replaces the methyl group on the phenyl ring with a butyl-urea chain.
- associates this compound with Factor X (FXI) inhibition, suggesting structural features critical for anticoagulant activity .
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
- Key Differences :
- Core Structure: Replaces the phenylurea group with a benzodiazepine ring (7-membered heterocycle with two nitrogen atoms).
- Substitution: Retains the 4-chlorophenyl and cyclopropanecarboxamide groups.
- This structural shift may alter target specificity (e.g., from coagulation factors to GABA receptors) .
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide
- Key Differences: Substituents: Features a thiophene ring linked via a methylamino group instead of the chlorophenyl-urea moiety.
- This modification may optimize solubility or bioavailability in certain therapeutic contexts .
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide
- Key Differences :
- Substituents: Lacks the urea linkage and 4-chlorophenyl group; includes a 4-methoxy group.
- Simplified structure may serve as a lead for SAR studies .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Key Structural Features | Hypothesized Target/Activity |
|---|---|---|---|
| N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide (Target) | C₁₉H₁₉ClN₄O₂ | Urea, cyclopropane, 4-chlorophenyl, methyl | Coagulation factor inhibition |
| 1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide | C₂₈H₂₉ClFN₃O₄S | Biphenyl, sulfonyl, butyl-urea | Factor X (FXI) inhibition |
| N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide | C₂₀H₁₉ClN₄O | Benzodiazepine, 4-chlorophenyl | CNS modulation (e.g., GABA receptors) |
| N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide | C₁₆H₁₈N₂OS | Thiophene, methylamino | Metabolic stability optimization |
| N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide | C₁₂H₁₅NO₂ | Methoxy, methyl | Antioxidant or simplified SAR lead |
Research Findings and Implications
- Target Compound: The urea and cyclopropane groups likely contribute to strong hydrogen-bond donor/acceptor interactions and steric constraints, critical for binding to coagulation factors (). The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration .
- Benzodiazepine Analogs : Structural divergence highlights the importance of the urea moiety for coagulation targeting versus heterocycles for CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
